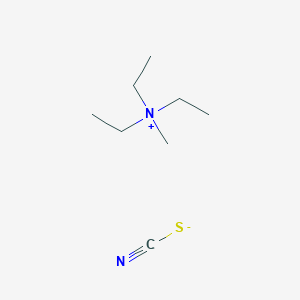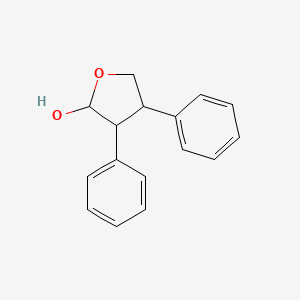
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one is a complex organic compound that features multiple functional groups, including bromine atoms, a nitrofuran ring, and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one typically involves multi-step organic reactions. One possible route could be:
Bromination: Starting with a suitable precursor, bromination can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Coupling Reaction: The brominated phenyl and nitrofuran intermediates can be coupled using a suitable base and solvent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring or the ketone group.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).
Substitution: Sodium hydroxide (NaOH) or other strong bases in polar solvents.
Major Products
Oxidation: Products may include carboxylic acids or aldehydes.
Reduction: Amines or hydroxylamines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Biological Activity: Investigated for potential antimicrobial or anticancer properties.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one would depend on its specific application. For instance, if used as an antimicrobial agent, it may interact with bacterial cell membranes or enzymes, disrupting their function. The molecular targets and pathways involved would be specific to the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2,3-Dibromo-3-phenylpropan-1-one: Lacks the nitrofuran ring.
3-(3-Bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the additional bromine atom at the 2-position.
2,3-Dibromo-1-(5-nitrofuran-2-yl)propan-1-one: Lacks the bromophenyl group.
Uniqueness
The presence of both the nitrofuran ring and multiple bromine atoms makes 2,3-Dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one unique. This combination of functional groups can impart distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
90251-74-4 |
|---|---|
Molecular Formula |
C13H8Br3NO4 |
Molecular Weight |
481.92 g/mol |
IUPAC Name |
2,3-dibromo-3-(3-bromophenyl)-1-(5-nitrofuran-2-yl)propan-1-one |
InChI |
InChI=1S/C13H8Br3NO4/c14-8-3-1-2-7(6-8)11(15)12(16)13(18)9-4-5-10(21-9)17(19)20/h1-6,11-12H |
InChI Key |
FUYWJKPBMKZGEH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(C(=O)C2=CC=C(O2)[N+](=O)[O-])Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


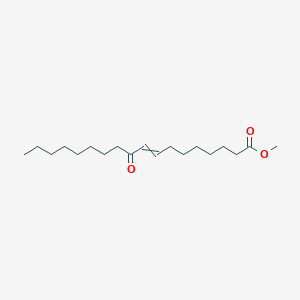
![Methyl 2-[4-(methylsulfanyl)phenoxy]propanoate](/img/structure/B14360797.png)
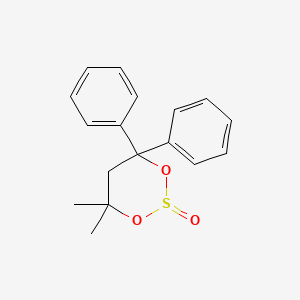
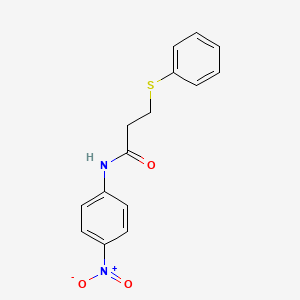
![4-[(3-Hydroxybutan-2-yl)oxy]-4-oxobutanoate](/img/structure/B14360830.png)
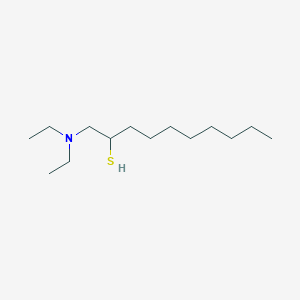
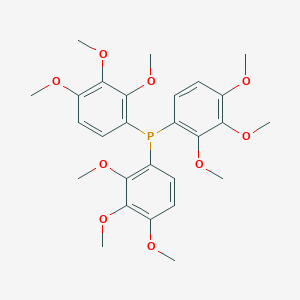
![2-{4-[Butyl(3-methylbutyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14360843.png)
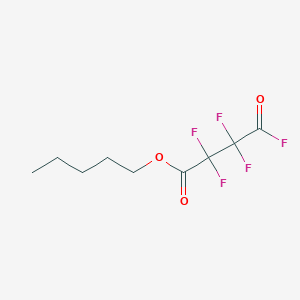
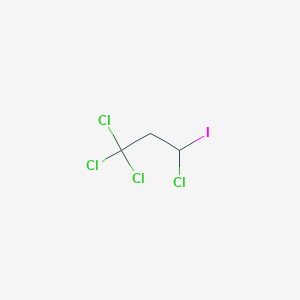
![1-[1-(1,2,3,4,4a,5,6,7,8,8a-Decahydronaphthalen-1-yl)propan-2-yl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene](/img/structure/B14360861.png)
![Hexahydro-2,6-methanofuro[3,2-b]furan-3-ol](/img/structure/B14360868.png)
